Copper iron oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of copper iron oxide nanoparticles has been extensively studied, with a focus on green synthesis methods due to their environmental benefits. Akintelu et al. (2020) highlighted the advantages of synthesizing copper oxide nanoparticles using biological methods, which are deemed cheaper, environmentally friendly, and scalable for large-scale production. The use of plant sources is emphasized for their relative abundance and efficiency in producing reducing and stabilizing agents required for nanoparticle synthesis (Akintelu et al., 2020).

科学的研究の応用

Green Synthesis of Copper Iron Oxide Nanoparticles

Recent advancements have highlighted the importance of environmentally friendly methods for synthesizing metal oxide nanoparticles, including copper iron oxide. The green synthesis approach utilizes biological entities, such as plant extracts or microorganisms, offering a sustainable, cost-effective, and less toxic method compared to conventional chemical synthesis. This method not only aligns with eco-friendly principles but also enhances the biocompatibility of nanoparticles for various applications, particularly in biomedical fields (Samuel et al., 2022; Syeda et al., 2021).

Environmental Applications

Copper iron oxide nanoparticles exhibit remarkable properties for environmental remediation, including the adsorptive removal and photocatalytic degradation of organic pollutants in water. Their high surface area and reactive surface sites enable efficient interaction with contaminants, leading to their degradation or removal from the environment. This application is crucial for addressing water pollution and achieving sustainability goals (Gusain et al., 2019).

Biomedical Applications

In the biomedical sector, copper iron oxide nanoparticles are utilized for diagnostic and therapeutic purposes. Their magnetic properties make them suitable for magnetic resonance imaging (MRI) as contrast agents, improving the diagnosis of various diseases. Furthermore, their potential for targeted drug delivery and hyperthermia treatment of cancer showcases the versatility of copper iron oxide nanoparticles in enhancing treatment efficacy and targeting capabilities (Dheyab et al., 2020; Wang et al., 2021).

Safety And Hazards

Copper iron oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and serious eye damage/eye irritation . It is advised to avoid dust formation and ensure adequate ventilation when handling copper iron oxide .

将来の方向性

Research on copper iron oxide nanoparticles is ongoing, with potential applications in areas such as medicine, energy storage, environmental cleaning, and electronics . The synthesis dependence of structural, optical, and antimicrobial properties for copper oxide nanoparticles is also being studied .

特性

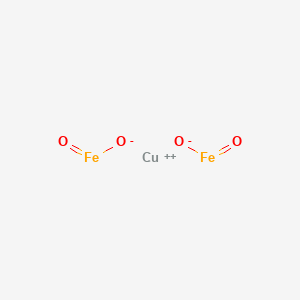

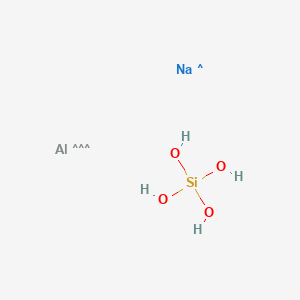

IUPAC Name |

copper;oxido(oxo)iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGMXNZSJMWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFe2O4 |

Source

|

| Record name | copper(II) iron(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190714 |

Source

|

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iron oxide | |

CAS RN |

37220-43-2 |

Source

|

| Record name | CuFe2O4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)